cetoniacytone A

Description

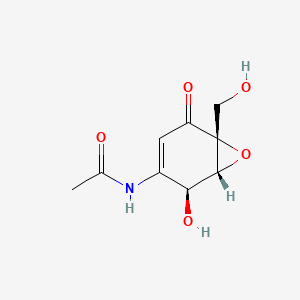

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO5 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide |

InChI |

InChI=1S/C9H11NO5/c1-4(12)10-5-2-6(13)9(3-11)8(15-9)7(5)14/h2,7-8,11,14H,3H2,1H3,(H,10,12)/t7-,8+,9-/m0/s1 |

InChI Key |

JYYJQJKNUQRQSW-YIZRAAEISA-N |

SMILES |

CC(=O)NC1=CC(=O)C2(C(C1O)O2)CO |

Isomeric SMILES |

CC(=O)NC1=CC(=O)[C@]2([C@@H]([C@H]1O)O2)CO |

Canonical SMILES |

CC(=O)NC1=CC(=O)C2(C(C1O)O2)CO |

Synonyms |

cetoniacytone A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Cetoniacytone A: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetoniacytone A, a novel aminocarba sugar with significant cytotoxic properties, represents a promising lead compound in the quest for new anticancer agents. This technical guide provides an in-depth overview of the discovery, origin, and biosynthetic elucidation of this compound. We present a comprehensive summary of the producing organism, its cultivation, and the detailed experimental methodologies employed in the isolation, structure determination, and biological evaluation of this unique natural product. All quantitative data are systematically organized into tables for clarity and comparative analysis. Furthermore, key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific processes.

Discovery and Origin

This compound was first isolated from the endosymbiotic actinomycete, Actinomyces sp. strain Lu 9419.[1][2] This bacterial strain was originally sourced from the intestines of the rose chafer beetle (Cetonia aurata), highlighting the rich and often untapped reservoir of novel bioactive compounds within insect microbiomes.[1][2]

Producing Organism and Cultivation

The producing organism, Actinomyces sp. strain Lu 9419, is maintained on YMG agar and cultured in a liquid YMG medium for the production of this compound.[1] Optimal growth and metabolite production are achieved under specific fermentation conditions.

Table 1: Cultivation Parameters for Actinomyces sp. Lu 9419

| Parameter | Condition |

| Medium | YMG (Yeast Extract, Malt Extract, Glucose) |

| Yeast Extract | 0.4% |

| Malt Extract | 1.0% |

| Glucose | 0.4% |

| pH | 7.3 |

| Temperature | 30 °C |

| Culture Type | Liquid |

Isolation and Structure Elucidation

The journey from the crude fermentation broth to the pure crystalline this compound involved a multi-step purification process followed by rigorous structural analysis using advanced spectroscopic and crystallographic techniques.

Experimental Protocol: Isolation and Purification

While the specific, detailed protocol for the isolation and purification of this compound is not publicly available in a step-by-step format, the process generally involves the following key stages:

-

Fermentation: Large-scale cultivation of Actinomyces sp. Lu 9419 in YMG broth.

-

Extraction: Separation of the mycelium from the culture broth, followed by solvent extraction of the supernatant to obtain the crude extract containing this compound.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites. This typically includes:

-

Solid-Phase Extraction (SPE): To pre-purify and concentrate the target compound.

-

High-Performance Liquid Chromatography (HPLC): Multiple rounds of HPLC with different column chemistries (e.g., reversed-phase, normal-phase) and solvent gradients are employed to achieve high purity.

-

Structure Determination

The chemical structure of this compound was elucidated through a combination of spectroscopic methods and single-crystal X-ray diffraction.

Table 2: Spectroscopic and Crystallographic Data for this compound

| Method | Data |

| Molecular Formula | C₉H₁₁NO₅ |

| Molecular Weight | 213.19 g/mol |

| ¹³C NMR (100 MHz) | δ (ppm): 171.2, 137.9, 128.4, 75.9, 72.1, 62.9, 53.8, 49.6, 22.8 |

| X-ray Crystallography | The absolute configuration was determined by X-ray analysis.[2] |

Note: A detailed table of ¹H NMR assignments with chemical shifts and coupling constants is not publicly available.

Biosynthesis of this compound

Feeding studies with isotopically labeled precursors have revealed that the biosynthesis of this compound proceeds via the pentose phosphate pathway.[1]

Experimental Protocol: Isotopic Labeling Studies

The biosynthetic origin of the carbon skeleton of this compound was investigated through feeding experiments using ¹³C-labeled precursors.

-

Precursor Feeding: Cultures of Actinomyces sp. Lu 9419 were supplemented with [U-¹³C]glycerol and sodium [1-¹³C]acetate.

-

Fermentation and Isolation: The fermentation was continued to allow for the incorporation of the labeled precursors into this compound, which was then isolated and purified.

-

NMR Analysis: The purified this compound was analyzed by ¹³C NMR spectroscopy to determine the pattern of ¹³C enrichment, which provides insights into the biosynthetic pathway.

Biosynthetic Pathway and Gene Cluster

The biosynthesis of this compound is initiated from sedoheptulose 7-phosphate, a key intermediate of the pentose phosphate pathway. A dedicated biosynthetic gene cluster responsible for the production of this compound has been identified and characterized in Actinomyces sp. Lu 9419.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, making it a molecule of interest for further investigation in drug development.

Experimental Protocol: Cytotoxicity Assay

The cytotoxic effects of this compound are typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The GI₅₀ (concentration for 50% growth inhibition) values are then calculated.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µg/mL) |

| HeLa | Cervical Cancer | 87.36 |

| RD | Rhabdomyosarcoma | 101.51 |

| MCF-7 | Breast Cancer | Not specified |

Conclusion and Future Perspectives

This compound stands out as a structurally unique and biologically active natural product with considerable potential for development as an anticancer therapeutic. The elucidation of its biosynthetic pathway and the identification of the corresponding gene cluster open up avenues for biosynthetic engineering to produce novel analogs with improved efficacy and pharmacological properties. Further detailed investigations into its mechanism of action and in vivo studies are warranted to fully assess its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the power of this intriguing molecule.

Caption: Logical workflow of this compound research.

References

A Technical Guide to Cetoniacytone A and its Producing Organism, Actinomyces sp. Lu 9419

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetoniacytone A is a unique aminocyclitol with significant cytotoxic properties, holding promise for the development of novel antineoplastic agents.[1] This technical guide provides a comprehensive overview of this compound, its producing organism Actinomyces sp. Lu 9419, its biosynthesis, and its biological activities. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development.

Introduction

Actinomyces sp. Lu 9419, an endosymbiotic bacterium isolated from the intestines of the rose chafer beetle (Cetonia aurata), is the natural producer of this compound and related minor components.[1][2][3] this compound possesses an unusual C7N-aminocyclitol core structure, characterized by an acetylated amino group at the C-2 position.[2][4] This structural feature distinguishes it from other members of the C7N aminocyclitol family, such as validamycin A.[2][4] The biosynthesis of this unique skeleton proceeds via the pentose phosphate pathway, involving the cyclization of a heptulose phosphate intermediate.[1][3]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated gene cluster within Actinomyces sp. Lu 9419.[4] A 46 kb DNA region containing 31 complete open reading frames (ORFs) has been identified, with a 20.5 kb segment encoding 17 ORFs predicted to be directly involved in the biosynthetic pathway.[4]

Key Biosynthetic Genes and Their Proposed Functions in this compound Biosynthesis

| Gene | Proposed Function |

| cetA | 2-epi-5-epi-valiolone synthase |

| cetB | 2-epi-5-epi-valiolone epimerase (Glyoxalase/bleomycin resistance protein homolog) |

| cetD | Acyltransferase |

| cetF1, cetG, cetI | Oxidoreductases |

| cetF2 | FAD-dependent dehydrogenase |

| cetH, cetM | Aminotransferases |

| cetL | Pyranose oxidase |

| cetC, cetJ1, cetK1, cetK2 | Hypothetical proteins related to the cupin superfamily |

| cetE | Drug resistance transporter |

Source:[4]

The proposed biosynthetic pathway for this compound is initiated by the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a reaction catalyzed by the sugar phosphate cyclase CetA.[4] Subsequent steps are believed to involve epimerization by CetB, oxidation, transamination, and acetylation to yield the final product.[4]

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity

This compound exhibits significant cytotoxicity against various tumor cell lines, highlighting its potential as an antineoplastic agent.[1][3] Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential.

Experimental Protocols

Cultivation of Actinomyces sp. Lu 9419

A general protocol for the cultivation of Actinomyces species for secondary metabolite production is as follows. Specific media composition and culture conditions for Actinomyces sp. Lu 9419 would require optimization.

-

Pre-culture Preparation: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a pure culture of Actinomyces sp. Lu 9419.

-

Incubation: Incubate the pre-culture at 28-30°C for 2-3 days with shaking at 180-200 rpm.

-

Production Culture: Inoculate a larger volume of production medium with the pre-culture (typically 5-10% v/v). Production media often contain complex carbon and nitrogen sources to support secondary metabolite synthesis.

-

Fermentation: Incubate the production culture for 7-14 days under controlled conditions of temperature, pH, and aeration.

-

Monitoring: Monitor the culture for growth (optical density) and production of this compound using analytical techniques such as HPLC.

Extraction and Purification of this compound

-

Cell Separation: Separate the biomass from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the culture filtrate and/or the mycelial cake with a suitable organic solvent (e.g., ethyl acetate, butanol).

-

Concentration: Concentrate the organic extract under reduced pressure.

-

Chromatographic Purification: Purify this compound from the crude extract using a combination of chromatographic techniques, such as silica gel chromatography, size-exclusion chromatography, and preparative HPLC.

Gene Cluster Analysis

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from Actinomyces sp. Lu 9419.

-

DNA Sequencing: Sequence the genomic DNA using a next-generation sequencing platform.

-

Bioinformatic Analysis: Assemble the genome and identify the this compound biosynthetic gene cluster using bioinformatics tools for gene prediction and annotation (e.g., antiSMASH, BLAST).[4]

Quantitative Data

Currently, publicly available literature does not provide extensive quantitative data on this compound production titers or specific cytotoxic activities (e.g., IC50 values) against a wide range of cell lines. The generation of such data is a critical next step in the development of this compound as a potential therapeutic agent.

Conclusion

This compound, produced by the endosymbiotic bacterium Actinomyces sp. Lu 9419, represents a promising lead compound for cancer drug discovery. Its unique chemical structure and significant cytotoxicity warrant further investigation. The elucidation of its biosynthetic pathway provides a foundation for genetic engineering approaches to improve production titers and generate novel analogs. Future research should focus on optimizing fermentation conditions, fully characterizing its biological mechanism of action, and conducting preclinical studies to evaluate its in vivo efficacy and safety.

References

- 1. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Source of Cetoniacytone A: An In-depth Technical Guide for Researchers

Executive Summary

Cetoniacytone A, a compound of significant interest in oncological research, is a cytotoxic aminocarba sugar with a unique chemical structure. This technical guide provides a comprehensive overview of its natural source, the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer beetle (Cetonia aurata). This document details the cultivation of the producing microorganism, the extraction and purification of this compound, its biological activity, and its proposed biosynthetic pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents. While this document consolidates the currently available scientific literature, it is important to note that specific quantitative data, such as the precise fermentation yield and a comprehensive cytotoxicity profile against a broad range of cancer cell lines, remain to be fully publicly disclosed. Similarly, the specific intracellular signaling pathway mediating its cytotoxic effects is a promising area for future research.

Introduction

This compound is a secondary metabolite produced by an endosymbiotic actinomycete, Actinomyces sp. strain Lu 9419.[1][2] This bacterium was isolated from the intestinal tract of the rose chafer beetle, Cetonia aurata.[1][2] The compound exhibits significant cytotoxic activity against various tumor cell lines, making it a promising candidate for further investigation in cancer therapy.[2] Structurally, this compound possesses a unique p-C7N aminocarba sugar skeleton, which is believed to be formed via the pentose phosphate pathway.[2] This guide will delve into the technical details of its natural production and biological properties.

The Rose Chafer Beetle (Cetonia aurata) and its Endosymbiont

The rose chafer beetle, Cetonia aurata, is a common European beetle known for its metallic green coloration. It is not the direct producer of this compound. Instead, it harbors the producing microorganism, Actinomyces sp. strain Lu 9419, as an endosymbiont within its intestines.[1][2] This symbiotic relationship highlights the vast and often untapped reservoir of novel bioactive compounds within insect microbiomes.

Production of this compound

The production of this compound is achieved through the fermentation of Actinomyces sp. strain Lu 9419. The following sections detail the experimental protocols for cultivation, extraction, and purification.

Cultivation of Actinomyces sp. Lu 9419

Successful production of this compound relies on the careful cultivation of Actinomyces sp. Lu 9419. The process involves two key stages: maintaining a viable culture and large-scale fermentation for compound production.

Experimental Protocol: Cultivation

-

Maintenance of Stock Culture: Actinomyces sp. strain Lu 9419 is maintained on Yeast extract-Malt extract-Glucose (YMG) agar. The composition of the YMG medium is detailed in Table 1. Cultures are incubated at 30°C.[1]

-

Seed Culture Preparation: For liquid cultures, a single colony from the YMG agar plate is inoculated into YMG liquid medium. The culture is incubated at 30°C with shaking.

-

Production Fermentation: For the production of this compound, an oatmeal-based medium is used. The composition of the production medium is provided in Table 1. The fermentation is carried out at 30°C.[1] To enhance the yield of this compound, glucose (1 g/L) is added to the culture after 48 hours of fermentation.[1]

Table 1: Media Composition for Actinomyces sp. Lu 9419 Cultivation

| Medium Component | YMG Medium (per Liter) | Oatmeal Production Medium (per Liter) |

| Yeast Extract | 4 g | - |

| Malt Extract | 10 g | - |

| Glucose | 4 g | 1 g (added at 48h) |

| Oatmeal | - | 20 g |

| Trace Element Solution* | - | 2.5 mL |

| Sodium Acetate | - | 1 g |

| pH | 7.3 | Not specified |

* The trace element solution contains CaCl₂·2H₂O (3 g/L), Fe(III)-citrate (1 g/L), MnSO₄ (0.2 g/L), ZnCl₂ (0.1 g/L), CuSO₄·5H₂O (25 mg/L), Na₂B₄O₇·10H₂O (20 mg/L), CoCl₂ (4 mg/L), and Na₂MoO₄·2H₂O (10 mg/L).[1]

Extraction and Purification of this compound

Following fermentation, this compound is extracted and purified from the culture broth. While a detailed, step-by-step purification protocol with specific chromatographic parameters is not fully available in the public literature, the general procedure is outlined below.

Experimental Protocol: Extraction and Purification

-

Separation of Biomass: The culture broth is centrifuged to separate the mycelia from the supernatant.[1]

-

Extraction from Supernatant: The supernatant is passed through an Amberlite XAD-2 resin column. This non-polar adsorbent captures organic molecules from the aqueous solution.[1]

-

Washing and Elution: The resin is washed with distilled water to remove salts and other polar impurities. The captured compounds, including this compound, are then eluted with methanol.[1]

-

Concentration: The methanolic eluate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

-

Chromatographic Purification: Further purification of the crude extract to isolate pure this compound is achieved through chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). Specific details regarding the HPLC column, mobile phase composition, and gradient program are not explicitly detailed in the reviewed literature.

Biological Activity of this compound

This compound exhibits significant cytotoxic activity against human cancer cell lines. The available quantitative data is summarized in Table 2.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HEP G2 | Hepatocellular Carcinoma | 3.2 |

| MCF 7 | Breast Adenocarcinoma | 4.4 |

GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

The precise mechanism of action for this compound's cytotoxicity has not been fully elucidated. However, its ability to inhibit the growth of cancer cells suggests that it may induce programmed cell death, or apoptosis. Further research is required to identify the specific signaling pathways involved.

Biosynthesis of this compound

The biosynthesis of this compound in Actinomyces sp. Lu 9419 is proposed to originate from the pentose phosphate pathway.[2] A key step is the cyclization of a heptulose phosphate intermediate.[2] The biosynthetic gene cluster for this compound has been identified and sequenced, revealing genes encoding key enzymes such as a 2-epi-5-epi-valiolone synthase (CetA).[1]

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

General Workflow for this compound Production and Isolation

The overall process from beetle to purified compound is summarized in the following workflow diagram.

Caption: Workflow for this compound production.

Postulated Cytotoxic Signaling Pathway

While the specific signaling pathway for this compound is unknown, many cytotoxic compounds induce apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be investigated as a potential mechanism of action for this compound.

Caption: Generalized intrinsic apoptosis pathway.

Conclusion and Future Directions

This compound, produced by the endosymbiotic Actinomyces sp. Lu 9419 from the rose chafer beetle, represents a promising scaffold for the development of novel anticancer therapeutics. This guide has summarized the available technical information on its natural source, production, and biological activity. However, significant knowledge gaps remain. Future research should focus on:

-

Optimization of Fermentation: A detailed study to optimize fermentation parameters to maximize the yield of this compound.

-

Development of a Detailed Purification Protocol: Publication of a robust and reproducible HPLC or other chromatographic method for the isolation of high-purity this compound.

-

Comprehensive Cytotoxicity Profiling: Screening of this compound against a large panel of cancer cell lines (e.g., the NCI-60 panel) to identify sensitive cancer types and potential biomarkers of response.

-

Elucidation of the Mechanism of Action: In-depth studies to determine the precise molecular mechanism by which this compound exerts its cytotoxic effects, including the identification of its direct molecular target(s) and the signaling pathways it modulates.

Addressing these research questions will be crucial for advancing this compound from a promising natural product to a potential clinical candidate.

References

- 1. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antitumor Potential of Cetoniacytone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the isolation and cytotoxic potential of Cetoniacytone A against specific cancer cell lines. However, as of late 2025, detailed mechanistic studies on its antitumor properties, including specific signaling pathways, induction of apoptosis, and effects on the cell cycle, have not been extensively published. This guide synthesizes the available data and proposes a hypothetical framework for its mechanism of action based on related compounds to guide future research and drug development efforts.

Introduction

This compound is a novel aminocarba sugar isolated from Actinomyces sp. (strain Lu 9419), an endosymbiotic bacterium found in the intestines of the rose chafer beetle (Cetonia aureata).[1] It belongs to the C7N aminocyclitol family of natural products, which are recognized for their diverse biological activities.[2] Initial studies have demonstrated that this compound exhibits significant cytotoxic effects against selected human tumor cell lines, indicating its potential as a novel antineoplastic agent.[1] This technical guide provides a comprehensive overview of the currently known antitumor properties of this compound, alongside detailed experimental protocols and a proposed mechanistic framework to stimulate further investigation into its therapeutic potential.

Quantitative Cytotoxicity Data

The primary evidence for the antitumor properties of this compound comes from in vitro cytotoxicity assays. The following table summarizes the reported 50% growth inhibition (GI50) values against two human cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HEP G2 | Hepatocellular Carcinoma | 3.2 | [2] |

| MCF 7 | Breast Adenocarcinoma | 4.4 | [2] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound has been a subject of detailed investigation. It is understood to originate from the pentose phosphate pathway, involving the cyclization of a heptulose phosphate intermediate.[1] This complex pathway highlights the unique enzymatic machinery within Actinomyces sp. Lu 9419.

Caption: Proposed biosynthetic pathway of this compound.

Hypothetical Mechanism of Antitumor Action

While the precise mechanism of action for this compound remains to be elucidated, its structural class as an aminocyclitol and the known mechanisms of other Actinomyces-derived antitumor agents suggest potential pathways for its cytotoxic effects. It is hypothesized that this compound may induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways. A plausible, yet unconfirmed, signaling cascade is depicted below.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Protocols for Antitumor Activity Assessment

The following are detailed methodologies for key experiments to characterize the antitumor properties of this compound.

General Experimental Workflow

A systematic approach is necessary to validate the antitumor effects of this compound, from initial in vitro screening to more complex mechanistic studies.

Caption: General experimental workflow for evaluating antitumor properties.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HEP G2, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the GI50 value for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Logical Relationships in Mechanistic Investigation

Understanding the interplay between different cellular events is crucial for confirming the mechanism of action.

Caption: Logical relationships in the investigation of this compound's mechanism.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. The existing data clearly demonstrates its cytotoxic potential. However, to advance this compound through the drug development pipeline, a concerted research effort is required to elucidate its precise mechanism of action. Future studies should focus on:

-

Broad-spectrum screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines.

-

Mechanistic studies: Validating the proposed signaling pathways through Western blot analysis of key proteins (e.g., caspases, Bcl-2 family members, p53, JNK/p38 MAPK), and conducting gene expression profiling.

-

In vivo efficacy: Assessing the antitumor activity of this compound in preclinical animal models, such as xenograft studies in immunodeficient mice.

-

Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound to identify pharmacophores and optimize potency and selectivity.

References

- 1. Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Actinomycetes-Derived Secondary Metabolites Overcome TRAIL-Resistance via the Intrinsic Pathway through Downregulation of Survivin and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

Cetoniacytone A: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetoniacytone A, a novel aminocarba sugar derived from the endosymbiotic Actinomyces sp. strain Lu 9419, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding and plausible mechanisms of action of this compound in cancer cells. While direct experimental evidence detailing its specific molecular pathways is still emerging, this document synthesizes the available data on its cytotoxicity and draws inferences from the mechanisms of structurally related aminocyclitol compounds and other cytotoxic agents derived from Actinomyces. This guide includes quantitative data on its cytotoxic activity, detailed experimental protocols for investigating its mechanism of action, and visual representations of hypothetical signaling pathways.

Introduction

This compound is a unique aminocarba sugar, a class of compounds known for their diverse biological activities.[1][2] It is produced by an Actinomyces species isolated from the intestines of the rose chafer (Cetonia aureata).[3][4] Initial studies have highlighted its potential as an antineoplastic agent, demonstrating significant growth inhibition in hepatocellular carcinoma and breast adenocarcinoma cell lines.[3][4] As an aminocyclitol, this compound belongs to a group of compounds that includes clinically important antibiotics and enzyme inhibitors.[1][2] The cytotoxic properties of many Actinomyces-derived secondary metabolites are well-documented and often involve mechanisms such as induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[4][5] This guide explores the potential molecular mechanisms through which this compound may exert its anticancer effects.

Quantitative Cytotoxicity Data

This compound has shown potent cytotoxic activity against human cancer cell lines. The following table summarizes the available 50% growth inhibition (GI50) data.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 3.2 | [4] |

| MCF-7 | Breast Adenocarcinoma | 4.4 | [4] |

Plausible Mechanisms of Action

Based on the known activities of aminocyclitol compounds and cytotoxic agents from Actinomyces, several potential mechanisms of action for this compound in cancer cells are proposed. It is important to note that these are hypothetical pathways and require experimental validation.

Induction of Apoptosis

Many natural cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Given that many Actinomyces-derived compounds trigger apoptosis, it is plausible that this compound acts similarly.[4][5]

A proposed workflow for investigating the apoptotic effects of this compound is outlined below.

A hypothetical signaling pathway for this compound-induced apoptosis is depicted below. This pathway suggests that this compound may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Cell Cycle Arrest

Disruption of the cell cycle is a common mechanism for anticancer agents. By arresting cells at specific checkpoints (e.g., G1/S or G2/M), these compounds prevent cell proliferation. As a sugar-like molecule, this compound could potentially interfere with cellular metabolism, leading to cell cycle arrest.

The following diagram illustrates a potential mechanism for this compound-induced cell cycle arrest at the G1/S checkpoint.

Detailed Experimental Protocols

To investigate the proposed mechanisms of action of this compound, the following standard experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagents (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new anticancer agents. Its significant cytotoxicity against cancer cell lines warrants further investigation into its precise mechanism of action. The proposed pathways involving apoptosis induction and cell cycle arrest provide a foundation for future research. Elucidating the specific molecular targets of this compound will be crucial for its optimization as a therapeutic agent. Future studies should focus on comprehensive profiling of its effects on cancer cell signaling, including kinase inhibition assays and analysis of its impact on cellular metabolism, to fully understand its anticancer potential.

References

The Pentose Phosphate Pathway: A Linchpin in the Biosynthesis of Cetoniacytone A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone A, an aminocyclitol antibiotic with notable cytotoxic activity against various tumor cell lines, presents a unique structural framework that has garnered significant interest in the scientific community.[1][2] Produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer beetle (Cetonia aurata), this secondary metabolite's biosynthesis offers a compelling case study in the recruitment of primary metabolic pathways for the construction of complex natural products.[1][3][4][5] This technical guide provides a comprehensive overview of the pivotal role of the pentose phosphate pathway (PPP) in the formation of the core C7N aminocyclitol skeleton of this compound, supported by available biosynthetic data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

The Pentose Phosphate Pathway Connection: From Central Metabolism to Specialized Biosynthesis

The biosynthesis of the characteristic C7N skeleton of this compound is not derived from common polyketide or shikimate pathways but rather originates from the pentose phosphate pathway.[1][2] Isotopic labeling studies utilizing [U-¹³C]glycerol have demonstrated that the core moiety of this compound is derived from the PPP, a pathway parallel to glycolysis that generates NADPH and pentose sugars.[3] This biosynthetic strategy is shared with other C7N aminocyclitol-containing natural products, such as the antidiabetic agent acarbose and the antifungal validamycin A.[3]

The key branching point from the PPP into this compound biosynthesis involves the C7 sugar phosphate, sedoheptulose 7-phosphate . This intermediate is a product of the non-oxidative branch of the PPP, formed through the action of the enzymes transketolase and transaldolase. The cyclization of sedoheptulose 7-phosphate to form the aminocyclitol core is the committed step in the biosynthesis of this compound.[3][4]

The this compound Biosynthetic Gene Cluster

Genetic analysis of Actinomyces sp. Lu 9419 has identified a dedicated gene cluster responsible for the biosynthesis of this compound.[3][4] This cluster contains the genes encoding the necessary enzymatic machinery to convert sedoheptulose 7-phosphate into the final product. A summary of the key genes and their proposed functions is presented below.

| Gene | Proposed Function of Encoded Protein | Role in this compound Biosynthesis |

| cetA | 2-epi-5-epi-valiolone synthase | Catalyzes the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, the first committed step in the pathway.[3][4] |

| cetB | 2-epi-5-epi-valiolone epimerase | An epimerase that likely modifies the stereochemistry of the cyclitol intermediate.[3][4] |

| cetH, cetM | Aminotransferases | Believed to be involved in the introduction of the amino group to the cyclitol core.[3] |

| cetL | Pyranose 2-oxidase | May catalyze the oxidation of a hydroxyl group on the cyclitol intermediate.[3] |

| cetD | Acyltransferase | Likely responsible for the acetylation of the amino group, a characteristic feature of this compound. |

| cetF1, cetF2, cetG, cetI | Oxidoreductases | Putatively involved in various oxidation/reduction steps during the modification of the cyclitol core.[3] |

Note: While feeding experiments with ¹³C-labeled precursors have confirmed the origin of the carbon skeleton from the pentose phosphate pathway, specific quantitative data on the percentage of isotope incorporation into each carbon atom of this compound are not extensively detailed in the available public literature.

Experimental Protocols

Cultivation of Actinomyces sp. Lu 9419 for this compound Production

This protocol is based on methodologies described for the cultivation of Actinomyces sp. Lu 9419 and the production of secondary metabolites.[3]

1. Media Preparation:

-

YMG Agar/Broth:

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Glucose: 4 g/L

-

Agar (for plates): 15 g/L

-

Adjust pH to 7.2 before autoclaving.

-

-

Oatmeal Medium (for production):

-

Oatmeal: 20 g/L

-

Trace Element Solution: 1 mL/L (e.g., ATCC Trace Mineral Supplement)

-

Autoclave for 20 minutes at 121°C.

-

2. Inoculation and Culture Conditions:

-

Grow a lawn of Actinomyces sp. Lu 9419 on YMG agar plates at 28-30°C for 5-7 days.

-

Inoculate a 50 mL YMG broth with a plug of the agar culture.

-

Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

Inoculate 1 L of Oatmeal medium with 10% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

Extraction and Purification of this compound

This generalized protocol is based on common methods for the isolation of secondary metabolites from actinomycetes.

1. Extraction:

-

Centrifuge the production culture to separate the mycelium and supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Extract the mycelial pellet with acetone or methanol, then evaporate the solvent and partition the residue between ethyl acetate and water.

-

Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure.

2. Chromatographic Purification:

-

Dissolve the crude extract in a minimal volume of methanol.

-

Subject the dissolved extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Monitor fractions by thin-layer chromatography (TLC) and pool those containing this compound.

-

Perform further purification using high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.

¹³C-Labeling Feeding Experiment

This protocol outlines a general approach for conducting stable isotope labeling studies to trace the biosynthetic pathway.

1. Precursor Preparation:

-

Prepare a sterile stock solution of [U-¹³C]glycerol (or another labeled precursor) in water.

2. Feeding Strategy:

-

To a production culture of Actinomyces sp. Lu 9419 (as described above) at the onset of stationary phase (typically 48-72 hours post-inoculation), add the sterile ¹³C-labeled precursor to a final concentration of 0.1-1 g/L.

-

Continue the fermentation for an additional 48-72 hours.

3. Analysis:

-

Extract and purify the labeled this compound as described above.

-

Analyze the purified compound by ¹³C-NMR and mass spectrometry to determine the pattern and extent of ¹³C incorporation.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the biochemical route and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway from PPP to this compound.

Caption: Experimental workflow for this compound production.

Conclusion

The biosynthesis of this compound serves as an elegant example of how primary metabolic pathways are harnessed for the production of complex, bioactive secondary metabolites. The direct funneling of sedoheptulose 7-phosphate from the pentose phosphate pathway into a dedicated biosynthetic cascade highlights the metabolic versatility of actinomycetes. While the general pathway has been elucidated, further research, particularly the publication of detailed quantitative data from isotopic labeling studies, will be crucial for a complete understanding of the carbon flow and regulatory mechanisms governing the production of this promising antitumor agent. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers aiming to delve deeper into the fascinating biochemistry of this compound and to explore its potential in drug development.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Use of 13C in biosynthetic studies. The labelling pattern in tenellin enriched from isotope-labelled acetate, methionine, and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Blueprint: A Technical Guide to the Cetoniacytone A Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Cetoniacytone A, a unique C7N-aminocyclitol natural product, has garnered significant interest for its cytotoxic properties against various tumor cell lines.[1][2] Isolated from the endosymbiotic bacterium Actinomyces sp. Lu 9419, found in the intestines of the rose chafer beetle (Cetonia aurata), its novel structure and biological activity present a compelling case for further investigation into its biosynthesis for potential therapeutic applications.[1][3][4] This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster, detailing the genetic basis of its production and the experimental methodologies employed in its discovery and characterization.

The this compound Biosynthetic Gene Cluster: A Genetic Overview

The biosynthesis of this compound is orchestrated by a dedicated gene cluster within Actinomyces sp. Lu 9419. A 46 kb DNA region was sequenced, revealing 31 complete Open Reading Frames (ORFs).[3][4] Of these, a 20.5 kb segment containing 17 ORFs is predicted to be directly involved in the biosynthesis of this potent aminocyclitol.[3]

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Cluster

| Gene | Size (amino acids) | Proposed Function | Homology |

| cetA | 361 | 2-epi-5-epi-valiolone synthase | Dehydroquinate synthase family |

| cetB | 216 | 2-epi-5-epi-valiolone epimerase (EVE) | Glyoxalase/bleomycin resistance protein |

| cetC | 266 | Hypothetical protein | Unknown |

| cetD | 418 | Acyltransferase | Acyltransferase family |

| cetE | 475 | ABC transporter | ATP-binding cassette transporter family |

| cetF1 | 258 | Oxidoreductase | Short-chain dehydrogenase/reductase (SDR) family |

| cetF2 | 436 | FAD-dependent dehydrogenase | FAD-binding protein family |

| cetG | 344 | Oxidoreductase | NAD(P)-binding protein family |

| cetH | 420 | Aminotransferase | Aminotransferase class I and II family |

| cetI | 313 | Transcriptional regulator | LuxR family |

| cetJ1 | 185 | Hypothetical protein | Unknown |

| cetJ2 | 288 | ABC transporter ATP-binding protein | ATP-binding cassette transporter family |

| cetK1 | 148 | Hypothetical protein | Unknown |

| cetK2 | 149 | Hypothetical protein | Unknown |

| cetL | 573 | Pyranose oxidase | Glucose-methanol-choline (GMC) oxidoreductase family |

| cetM | 401 | Aminotransferase | Aminotransferase class I and II family |

| cetN | 347 | Major facilitator superfamily (MFS) transporter | MFS transporter family |

Source: Adapted from Wu et al., 2009.[3]

The Biosynthetic Pathway: From Sugar Phosphate to Cytotoxic Agent

The biosynthesis of this compound is proposed to originate from the pentose phosphate pathway.[1][2][3] The initial precursor, sedoheptulose 7-phosphate, undergoes a series of enzymatic transformations to yield the final complex structure.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

The key steps in the proposed pathway are:

-

Cyclization: The enzyme 2-epi-5-epi-valiolone synthase (CetA) catalyzes the cyclization of sedoheptulose 7-phosphate to form the core aminocyclitol precursor, 2-epi-5-epi-valiolone.[3][4]

-

Epimerization and Redox Reactions: The glyoxalase/bleomycin resistance protein homolog, CetB, functions as a 2-epi-5-epi-valiolone epimerase (EVE).[3][4] Subsequently, a series of oxidation and reduction reactions are catalyzed by the predicted oxidoreductases (CetF1, CetG) and dehydrogenases (CetF2, CetL).[3]

-

Amination: Two aminotransferases, CetH and CetM, are proposed to be responsible for the introduction of the amino group.[3]

-

Acetylation and Tailoring: The acyltransferase CetD is predicted to attach the acetyl group.[3] Further tailoring steps likely lead to the final structure of this compound.

Experimental Protocols for Gene Cluster Identification and Analysis

The elucidation of the this compound biosynthetic gene cluster involved a combination of molecular biology and biochemical techniques.

Bacterial Strains and Culture Conditions

-

Actinomyces sp. Lu 9419: The producing strain was routinely maintained on SFM agar and grown in oatmeal medium for the production of this compound.[3]

-

Escherichia coli: Used as a host for recombinant gene expression. Strains were cultured in Luria-Bertani (LB) medium.[3]

-

Streptomyces lividans 1326: Employed as a host for the heterologous expression of the this compound biosynthetic gene cluster.[3]

DNA Manipulation and Sequencing

-

Genomic DNA Isolation: Standard protocols were used to isolate high-quality genomic DNA from Actinomyces sp. Lu 9419.

-

Cosmid Library Construction and Screening: A cosmid library of the genomic DNA was created. The library was screened using probes designed from conserved regions of 2-epi-5-epi-valiolone synthase genes.

-

DNA Sequencing and Analysis: The nucleotide sequence of the identified positive cosmid clones was determined. ORF finder (NCBI) and BLAST analyses were used to identify and annotate the potential genes within the cluster.[3]

Gene Expression and Protein Purification

-

Gene Cloning: Individual genes from the cluster, such as cetA and cetB, were amplified by PCR and cloned into expression vectors.

-

Heterologous Expression: The recombinant plasmids were transformed into E. coli for protein production.

-

Protein Purification: Histidine-tagged recombinant proteins were purified using affinity chromatography.

Enzyme Assays

-

2-epi-5-epi-valiolone Synthase (CetA) Assay: The activity of the purified CetA enzyme was confirmed by incubating it with its substrate, sedoheptulose 7-phosphate, and analyzing the reaction products.

-

2-epi-5-epi-valiolone Epimerase (CetB) Assay: The function of CetB was determined by incubating the purified enzyme with 2-epi-5-epi-valiolone and observing its conversion to an epimer.[3]

Experimental Workflow for Gene Cluster Identification and Analysis

Caption: Experimental workflow for this compound gene cluster analysis.

Conclusion and Future Perspectives

The identification and analysis of the this compound biosynthetic gene cluster provide a foundational understanding of how this complex and bioactive molecule is assembled. The detailed genetic and biochemical characterization opens avenues for future research, including:

-

Heterologous Expression and Yield Improvement: The entire biosynthetic gene cluster could be expressed in a high-yield host to increase the production of this compound for further pharmacological studies.

-

Biosynthetic Pathway Engineering: Targeted gene knockouts and modifications within the cluster can be used to generate novel analogs of this compound with potentially improved therapeutic properties.

-

Elucidation of Unknown Gene Functions: The functions of the hypothetical proteins within the cluster remain to be determined, which could reveal novel enzymatic mechanisms.

This comprehensive guide serves as a critical resource for researchers aiming to harness the biosynthetic potential of Actinomyces sp. and to develop novel anticancer agents based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cetoniacytone A: A Technical Guide on its Cytotoxicity Against Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetoniacytone A, a novel aminocarba sugar isolated from an endosymbiotic Actinomyces species, has demonstrated significant cytotoxic activity against hepatocellular carcinoma (HCC) cells. This technical guide provides a comprehensive overview of the current knowledge on the anti-cancer properties of this compound, with a specific focus on its effects on HCC. This document summarizes the available quantitative data, outlines plausible experimental methodologies for assessing its cytotoxicity, and explores potential signaling pathways involved in its mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals in oncology and drug development.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The therapeutic options for advanced HCC are limited, underscoring the urgent need for novel and effective anti-cancer agents. Natural products are a rich source of bioactive compounds with therapeutic potential. This compound, produced by an Actinomyces species isolated from the intestines of the rose chafer (Cetonia aureata), has emerged as a promising candidate due to its potent cytotoxic effects.[1][2] This guide delves into the technical aspects of this compound's activity against HCC.

Quantitative Cytotoxicity Data

This compound has shown significant growth inhibitory effects on various cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.

| Cell Line | Cancer Type | GI50 (µmol/L) |

| Hep G2 | Hepatocellular Carcinoma | 3.2 |

| MCF-7 | Breast Adenocarcinoma | 4.4 |

Data sourced from Schlörke et al., 2002.[1]

Experimental Protocols

While the precise, detailed experimental protocols for the cytotoxicity assays of this compound have not been extensively published, this section outlines standard and widely accepted methodologies for such investigations, based on common laboratory practices.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines, such as Hep G2 and Hep3B, are commonly used. These cells should be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells should contain the vehicle (DMSO) at the same concentration used for the highest concentration of this compound.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an isopropanol-HCl solution).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the GI50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Staining: The treated cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Cells are treated with this compound, harvested, and then fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways in Hepatocellular Carcinoma Targeted by this compound

The precise molecular mechanisms by which this compound exerts its cytotoxic effects on hepatocellular carcinoma cells have not yet been elucidated. However, based on the known signaling pathways that are commonly dysregulated in HCC, several potential targets for this compound can be hypothesized.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many anti-cancer drugs exert their effects by inducing apoptosis. This compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Hypothetical apoptotic pathways targeted by this compound.

Cell Cycle Arrest

Many chemotherapeutic agents inhibit cancer cell proliferation by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing the cell from dividing. This compound could potentially interfere with the proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).

Caption: Potential cell cycle arrest points induced by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the cytotoxicity of a novel compound like this compound against hepatocellular carcinoma.

Caption: General experimental workflow for cytotoxicity studies.

Conclusion and Future Directions

This compound has demonstrated promising in vitro cytotoxicity against hepatocellular carcinoma cells. The data presented in this guide provide a foundation for further investigation into its potential as a therapeutic agent. Future research should focus on:

-

Elucidating the specific molecular mechanism of action: Identifying the precise signaling pathways and protein targets of this compound in HCC cells is crucial.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of hepatocellular carcinoma is a necessary next step.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound could lead to the development of even more potent and selective anti-cancer compounds.

The continued exploration of this compound and similar natural products holds significant promise for the discovery of novel and effective treatments for hepatocellular carcinoma.

References

- 1. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Anti-Cancer Effects of Novel Natural Compounds on Breast Adenocarcinoma Cell Lines

Disclaimer: As of the latest available data, there is no peer-reviewed scientific literature detailing the effects of a compound named "cetoniacytone A" on breast adenocarcinoma cell lines. Therefore, this guide will provide a comprehensive framework and detailed examples based on the effects of a representative novel natural compound, Daphnoretin , on breast cancer cells, as documented in existing research. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with high efficacy and low toxicity is a critical area of research. Natural products have historically been a rich source of anti-cancer compounds. These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that drive cancer cell proliferation and survival. This technical guide outlines the methodologies and data presentation for evaluating the anti-cancer effects of novel natural compounds, using Daphnoretin as a case study in its interaction with breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231.

Data Presentation: Cytotoxic Effects of Daphnoretin

The cytotoxic effect of a compound is a primary indicator of its potential as an anti-cancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.

Table 1: IC50 Values of Daphnoretin on Breast Cancer Cell Lines

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Citation |

| MCF-7 | Daphnoretin | Not Specified | Varies | [1] |

| MDA-MB-231 | Daphnoretin | Not Specified | Varies | [1] |

Note: The specific IC50 values for Daphnoretin were not explicitly stated in the provided search result abstracts, but the study confirms a dose-dependent inhibitory effect.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are the standard methodologies for key assays used to evaluate the anti-cancer effects of novel compounds.

Cell Culture

-

Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast adenocarcinoma cell lines are commonly used.[2]

-

Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells per well and allow them to adhere for 24 hours.[3][4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Daphnoretin) for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[6]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.[3]

-

Protein Quantification: Determine the protein concentration using a Bradford or BCA protein assay.[3]

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p21, Cyclin E, CDK2, BCL-2, BAX, cleaved caspase-9, cleaved caspase-3, p-PI3K, PI3K, p-AKT, AKT).[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Mandatory Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosphingolipid composition of MDA-MB-231 and MCF-7 human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer property of sediment actinomycetes against MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetonic extract of Buxus sempervirens induces cell cycle arrest, apoptosis and autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of Cetoniacytone A: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone A is a secondary metabolite produced by the endosymbiotic Actinomyces sp. strain Lu 9419, which was isolated from the intestines of the rose chafer beetle (Cetonia aureata).[1] This compound has garnered significant interest within the scientific community due to its unique chemical structure and notable cytotoxic activity against various cancer cell lines.[2][3]

The core of this compound is a novel C7N aminocyclitol moiety, distinguishing it from other members of the aminocyclitol family of natural products.[3] Specifically, it possesses an acetylated amino group at the C-2 position, whereas most C7N aminocyclitols, such as validamycin A, are characterized by an alkylated nitrogen at the C-1 position.[3] The unique structural features and potent biological activity of this compound make it an attractive scaffold for the development of novel anticancer therapeutics. This guide provides an in-depth overview of this compound, its known analogs, biosynthesis, and strategies for the generation of novel structural derivatives.

The this compound Core and Naturally Occurring Analogs

The fundamental structure of this compound is a substituted cyclohexanone with an attached acetylated amino group. The absolute configuration of this complex molecule has been determined through X-ray analysis and derivatization with chiral acids.[2]

Naturally, the producing organism, Actinomyces sp. Lu 9419, also synthesizes minor components related to this compound. One such identified analog is cetoniacytone B , which is the deacetylated form of this compound.[2] The presence of both acetylated and deacetylated forms suggests that the acetylation step likely occurs late in the biosynthetic pathway, a hypothesis supported by feeding experiments with labeled sodium acetate.[3]

Biosynthesis of this compound

Understanding the biosynthetic pathway of this compound is crucial for the targeted design and generation of novel analogs through biosynthetic engineering. The biosynthesis of the characteristic C7N skeleton of this compound originates from the pentose phosphate pathway.[1][2]

Key steps in the biosynthesis include:

-

Cyclization of Sedoheptulose 7-Phosphate: The initial precursor, sedoheptulose 7-phosphate, is cyclized by the enzyme 2-epi-5-epi-valiolone synthase (a sugar phosphate cyclase, SPC) to form the cyclic intermediate, 2-epi-5-epi-valiolone.[1][3]

-

Epimerization: The glyoxalase/bleomycin resistance protein homolog CetB has been identified as a 2-epi-5-epi-valiolone epimerase (EVE), which is involved in the subsequent modification of the cyclitol core.[1]

-

Downstream Modifications: A series of enzymatic reactions, including oxidations, aminations, and finally acetylation, are proposed to occur to yield the final this compound structure. The gene cluster responsible for this compound biosynthesis has been identified and contains genes encoding for enzymes such as acyltransferases, dehydrogenases, oxidoreductases, and aminotransferases, which are all predicted to be involved in these downstream modifications.[1]

The biosynthetic pathway provides a roadmap for generating structural diversity. For instance, manipulation of the genes responsible for oxidation or acetylation could lead to the production of novel analogs.

Strategies for the Generation of Structural Analogs

While the scientific literature to date has focused primarily on the natural product itself, the unique structure of this compound and the elucidation of its biosynthetic pathway present several opportunities for the generation of novel structural analogs.

Biosynthetic Engineering

The identification of the this compound biosynthetic gene cluster is a significant step towards the generation of new analogs.[1] Techniques such as gene knockout or heterologous expression of modified gene clusters could be employed:

-

Deacetylation: Knocking out the acyltransferase gene responsible for the final acetylation step would lead to the exclusive production of cetoniacytone B.

-

Modification of Oxidation States: Altering the expression or function of the various oxidoreductases and dehydrogenases in the gene cluster could result in analogs with different hydroxylation patterns or oxidation states on the cyclitol ring.

-

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic precursors that can be incorporated into the biosynthetic pathway could also lead to the generation of novel analogs.

Semi-Synthetic Modification

Chemical modification of the isolated this compound or its natural analogs offers another avenue for creating novel derivatives. Potential modifications include:

-